molecular formula C19H25NO2 B13574744 N-[(adamantan-1-yl)methyl]-2-methoxybenzamide

N-[(adamantan-1-yl)methyl]-2-methoxybenzamide

Cat. No.: B13574744
M. Wt: 299.4 g/mol
InChI Key: SDDFRRUVKINZFF-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is a compound that features a unique structure combining an adamantane moiety with a methoxybenzamide group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the methoxybenzamide group adds functional versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and in-line purification systems would be essential to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of N-[(adamantan-1-yl)methyl]-2-hydroxybenzamide.

    Reduction: Formation of N-[(adamantan-1-yl)methyl]-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain receptors or enzymes. The methoxybenzamide group can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s activity. The exact pathways and targets depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-methoxybenzamide: Lacks the adamantane moiety, leading to reduced stability and rigidity.

    N-[(adamantan-1-yl)methyl]-4-methoxybenzamide: Similar structure but with the methoxy group in a different position, affecting its reactivity and binding properties.

Uniqueness

N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is unique due to the combination of the adamantane and methoxybenzamide groups, which confer both stability and functional versatility. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2-methoxybenzamide

InChI

InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21)

InChI Key

SDDFRRUVKINZFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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